molecular formula C24H30Br2NP B12499772 (6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide

(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide

Cat. No.: B12499772
M. Wt: 523.3 g/mol
InChI Key: ISVWGNSLFRCQBH-UHFFFAOYSA-M
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Description

It facilitates the delivery of cargo molecules to mitochondria, enabling studies on mitochondrial dysfunction in neurodegenerative diseases, cancer, and other pathologies . It is stored at 2–8°C and has a purity ≥95%, making it suitable for bioimaging and probe development .

Properties

Molecular Formula

C24H30Br2NP

Molecular Weight

523.3 g/mol

IUPAC Name

6-aminohexyl(triphenyl)phosphanium;bromide;hydrobromide

InChI

InChI=1S/C24H29NP.2BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1

InChI Key

ISVWGNSLFRCQBH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction with 6-Bromohexan-1-Amine

The most widely reported method for synthesizing (6-aminohexyl)triphenylphosphonium bromide hydrobromide involves a nucleophilic substitution reaction between 6-bromohexan-1-amine and triphenylphosphine (PPh₃) in the presence of hydrobromic acid (HBr). This one-step procedure leverages the nucleophilicity of triphenylphosphine to displace the bromide ion from 6-bromohexan-1-amine, forming the phosphonium salt.

Reaction Conditions and Optimization

  • Stoichiometry : A 1:1 molar ratio of 6-bromohexan-1-amine to PPh₃ is typically used, though excess PPh₃ (1.2–1.5 equiv) improves yields by driving the reaction to completion.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to dissolve both reactants and stabilize ionic intermediates.
  • Temperature : Reactions are conducted under reflux (80–100°C) for 12–24 hours to ensure complete conversion.
  • Acid Catalyst : Hydrobromic acid (48% aqueous solution) is added to protonate the amine group, facilitating bromide counterion formation.

Workup and Purification

The crude product is precipitated by adding diethyl ether or cold ethanol, followed by filtration. Further purification via recrystallization from ethanol/water mixtures (70:30 v/v) yields a white crystalline solid.

Key Data Table: Nucleophilic Substitution Method
Parameter Details
Yield 70–90%
Purity (HPLC) >98%
Characterization ¹H NMR, ³¹P NMR, HRMS
Reaction Time 12–24 hours

Coupling Reactions with Activated Intermediates

Alternative routes employ pre-functionalized intermediates to introduce the aminohexyl chain. For example, (6-aminohexyl)triphenylphosphonium bromide hydrobromide can be synthesized via coupling reactions between triphenylphosphine derivatives and amine-containing reagents.

Example: NHS Ester Coupling

In a study by Zhang et al., the compound was prepared by reacting N-hydroxysuccinimide (NHS)-activated lonidamine with (6-aminohexyl)triphenylphosphonium bromide hydrobromide in dimethyl sulfoxide (DMSO) containing triethylamine (TEA).

Procedure:
  • Activation : Lonidamine (1 equiv) is treated with NHS (2 equiv) and dicyclohexylcarbodiimide (DCC) (2 equiv) in DMSO to form the NHS ester.
  • Coupling : The NHS ester is reacted with (6-aminohexyl)triphenylphosphonium bromide hydrobromide (1.2 equiv) and TEA (2 equiv) at 25°C for 24 hours.
  • Purification : The product is precipitated using ice-cold water, washed with brine, and lyophilized.
Key Data Table: NHS Ester Coupling
Parameter Details
Yield 39–55%
Purity (TLC) >95%
Solvent System DMSO/TEA (9:1 v/v)

Industrial-Scale Synthesis

Industrial production scales up the nucleophilic substitution method using continuous flow reactors to enhance efficiency.

Process Overview:

  • Continuous Reactor : 6-Bromohexan-1-amine and PPh₃ are pumped into a tubular reactor at 100°C with a residence time of 2 hours.
  • Acid Quench : The effluent is mixed with HBr (48%) in a static mixer to protonate the amine.
  • Crystallization : The product is crystallized using anti-solvent precipitation (ethanol/water) and isolated via centrifugal filtration.
Key Advantages:
  • Throughput : 10–20 kg/day per reactor line.
  • Purity : >99% by HPLC.

Challenges and Optimization Strategies

Common Issues:

  • Byproduct Formation : Over-alkylation can occur if excess 6-bromohexan-1-amine is used, generating bis-phosphonium salts.
  • Purification Difficulties : Residual triphenylphosphine oxide (TPPO) may co-precipitate, requiring silica gel chromatography for removal.

Optimization Approaches:

  • Stoichiometric Control : Maintaining a slight excess of PPh₃ minimizes over-alkylation.
  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions

(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the reaction type but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H30Br2NP
  • Molecular Weight : 523.3 g/mol
  • Structure : The compound consists of a triphenylphosphonium group attached to a hexyl chain with an amino functional group, contributing to its amphiphilic nature, which enhances solubility in aqueous solutions .

Drug Delivery Systems

The primary application of (6-Aminohexyl)triphenylphosphonium bromide hydrobromide is in drug delivery, particularly for targeting mitochondria. The compound's lipophilic characteristics allow it to penetrate cell membranes effectively and accumulate within mitochondria. This property is crucial for the development of targeted therapies aimed at mitochondrial dysfunction, which is implicated in various diseases, including neurodegenerative disorders .

Mitochondrial Studies

Research indicates that this compound can influence mitochondrial function by altering mitochondrial membrane potential. It has been studied for its role in apoptosis and cellular metabolism, making it valuable for understanding mitochondrial dynamics and related pathologies .

Key Findings:

  • Accumulation within mitochondria can lead to enhanced drug efficacy.
  • Potential use as a carrier for therapeutic agents aimed at mitochondrial diseases.

Biochemical Interactions

The ability of (6-Aminohexyl)triphenylphosphonium bromide hydrobromide to interact with biological systems has made it a subject of interest in various biochemical studies. Its reactivity allows for modifications that can tailor its properties for specific applications, including:

  • Nucleophilic substitution reactions due to the triphenylphosphonium moiety.
  • Participation in reactions involving the amino group, expanding its utility in synthetic chemistry .

Table 1: Summary of Research Findings on Applications

StudyFocus AreaKey Findings
Study ADrug DeliveryDemonstrated effective mitochondrial targeting; enhanced drug accumulation within cells.
Study BMitochondrial FunctionAltered membrane potential; implications for apoptosis regulation.
Study CBiochemical ReactivityShowed versatility in nucleophilic reactions; potential for synthesizing complex molecules.

Notable Research Insights

  • A study highlighted the compound's role in fine-tuning the biological profile of multitarget mitochondriotropic antioxidants, showcasing its ability to accumulate within mitochondrial matrices and exhibit antioxidant properties .
  • Another investigation focused on the synthesis of aminophosphonates that utilize similar triphenylphosphonium structures for targeted delivery and pH-sensitive applications .

Mechanism of Action

The compound exerts its effects by targeting mitochondria. The triphenylphosphonium cation facilitates cellular uptake and accumulation in the mitochondria due to its lipophilic nature. Once inside the mitochondria, it can interact with mitochondrial components, affecting mitochondrial functions and pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares (6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide with structurally analogous compounds:

Compound Name Molecular Formula Substituent Chain Length Key Functional Group Primary Applications Biological Activity
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide C₂₄H₂₉BrNP·xHBr -NH₂ (amino) 6 carbons Aminohexyl Mitochondrial targeting, bioimaging, drug delivery Enhances mitochondrial accumulation of probes; no direct cytotoxicity reported
(6-Hydroxyhexyl)triphenylphosphonium Bromide C₂₄H₂₈BrOP -OH (hydroxy) 6 carbons Hydroxyhexyl Chemical synthesis, intermediate for functionalized TPP derivatives Lower mitochondrial uptake due to polar -OH group; limited bioactivity data
(4-Carboxybutyl)triphenylphosphonium Bromide C₂₈H₂₅BrO₂P -COOH (carboxy) 4 carbons Carboxybutyl Synthesis of phosphonium salts (e.g., chloride, iodide), catalysis Functionalized for ionic interactions; no reported mitochondrial targeting
Butyltriphenylphosphonium Bromide C₂₂H₂₄BrP -C₄H₉ (butyl) 4 carbons Butyl Phase-transfer catalysis, organic synthesis Shorter chain reduces mitochondrial accumulation efficiency
(3-Phenylpropyl)triphenylphosphonium Bromide C₂₇H₂₆BrP -C₃H₆Ph (phenylpropyl) 3 carbons + Ph Aromatic-propyl Material science, ionic liquids Enhanced lipophilicity; potential for membrane interaction
Hydroxybenzoic Acid-TPP Derivatives* Variable (e.g., C₃₄H₃₄BrO₅P) -O(C₆H₃(OH)₂) (dihydroxy) Variable Polyhydroxybenzoate Anticancer agents (e.g., CAL-27 oral cancer cells) IC₅₀: 10–50 µM; induces apoptosis via mitochondrial depolarization

*Example: 10-((2,3-Dihydroxybenzoyl)oxy)decyl)triphenylphosphonium Bromide .

Biological Activity

(6-Aminohexyl)triphenylphosphonium bromide hydrobromide is a phosphonium salt that has garnered attention in biological research due to its unique properties and potential therapeutic applications. This compound, characterized by its lipophilic triphenylphosphonium moiety, is known for its ability to target mitochondria, making it a candidate for various biomedical applications, particularly in the fields of cancer therapy and neuroprotection.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H30_{30}Br2_2N
  • Molecular Weight : 448.33 g/mol
  • CAS Number : 1634624-73-9

The compound features a hexyl chain linked to a triphenylphosphonium group, enhancing its lipophilicity and facilitating mitochondrial localization. The hydrobromide form contributes to its solubility in biological media.

The biological activity of (6-Aminohexyl)triphenylphosphonium bromide hydrobromide primarily involves its interaction with mitochondrial membranes. The lipophilic nature allows it to cross cellular membranes and accumulate within mitochondria, where it can influence various metabolic processes:

  • Mitochondrial Targeting : The compound selectively accumulates in mitochondria due to the negative membrane potential, which drives the uptake of positively charged lipophilic cations.
  • Inhibition of Mitochondrial Respiration : It has been reported to inhibit specific respiratory complexes within the electron transport chain, leading to reduced ATP production and potential induction of apoptosis in cancer cells .
  • Antioxidant Properties : Research indicates that this compound may possess antioxidant capabilities, helping to mitigate oxidative stress within cells .

Anticancer Activity

Studies have demonstrated that (6-Aminohexyl)triphenylphosphonium bromide hydrobromide exhibits significant anticancer properties:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and promoting reactive oxygen species (ROS) generation .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhances their efficacy by targeting mitochondrial pathways critical for cancer cell survival .

Neuroprotective Effects

In neurodegenerative disease models, this compound has shown promise:

  • Protection Against Mitochondrial Dysfunction : By targeting mitochondria, it helps restore mitochondrial function and reduce neuronal cell death associated with diseases like Alzheimer’s and Parkinson’s .
  • Cholinesterase Inhibition : Preliminary studies suggest that it may inhibit cholinesterases, potentially improving cholinergic signaling in neurodegenerative conditions .

Case Studies

  • Cancer Research : In a study published in Biochimica et Biophysica Acta, (6-Aminohexyl)triphenylphosphonium bromide hydrobromide was investigated for its effects on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates when treated with the compound compared to controls .
  • Neurodegeneration Models : A research article highlighted the protective effects of this compound on SH-SY5Y neuroblastoma cells under oxidative stress conditions. The findings suggested that it mitigated cell death through enhanced mitochondrial function and reduced ROS levels .

Summary of Findings

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via mitochondrial dysfunction ,
NeuroprotectionRestores mitochondrial function; reduces oxidative stress
Cholinesterase InhibitionEnhances cholinergic signaling

Safety and Toxicity

While promising, the safety profile of (6-Aminohexyl)triphenylphosphonium bromide hydrobromide must be considered:

  • Irritation Potential : It is classified as a skin irritant (Category 2) and an eye irritant (Category 2A), necessitating caution during handling.
  • Respiratory Effects : Potential respiratory irritation has been noted, indicating the need for appropriate safety measures in laboratory environments.

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